![molecular formula C21H18N4O2S B2568416 1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852376-10-4](/img/structure/B2568416.png)
1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone” is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a triazolopyridazine ring, and a tolyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyridazine ring attached to a methoxyphenyl group and a tolyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the triazolopyridazine ring and the electron-donating methoxy group. The sulfur atom might also be a site of reactivity .Applications De Recherche Scientifique
Reactivity of 1,2,4-Triazole Derivatives
Compounds featuring the 1,2,4-triazole moiety, similar to the core structure of the queried compound, exhibit significant antioxidant and antiradical activities, with potential implications for treating conditions induced by radiation exposure. These compounds are compared to amino acids like cysteine for their free SH-group, suggesting their utility in mitigating oxidative stress and supporting biochemical processes in affected patients (Kaplaushenko, 2019).
Antibacterial Activity of Triazole Hybrids
1,2,4-Triazole-containing hybrids have been identified as potent antibacterial agents, especially against Staphylococcus aureus, including antibiotic-resistant strains. The structural features of these compounds enable them to inhibit critical bacterial enzymes and proteins, demonstrating the potential of triazole derivatives in developing new antibacterial therapies (Li & Zhang, 2021).
Synthetic Applications of Triazole Derivatives
The synthetic versatility of 1,2,4-triazole derivatives, encompassing a wide range of pharmaceutical and industrial applications, underscores their importance. These compounds serve as precursors for developing drugs, agrochemicals, and high-energy materials, highlighting their broad utility in fine chemical synthesis. The presence of the triazole moiety enhances the efficacy and selectivity of these compounds, making them valuable in creating novel materials and pharmaceuticals (Nazarov et al., 2021).
Pharmacological Significance of Pyridazinone Derivatives
Pyridazinone derivatives, closely related to the compound , have been explored for their therapeutic potential, particularly as COX-2 inhibitors. These compounds exhibit notable anti-inflammatory properties and have been considered for treating pain and inflammation associated with conditions like arthritis, showcasing the therapeutic relevance of pyridazinone derivatives in medicinal chemistry (Asif, 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-3-5-16(6-4-14)21-23-22-19-11-12-20(24-25(19)21)28-13-18(26)15-7-9-17(27-2)10-8-15/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCLILDUHISPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

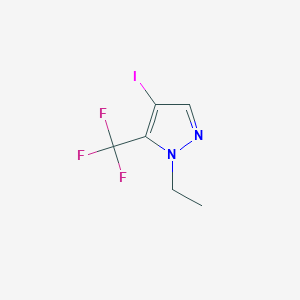

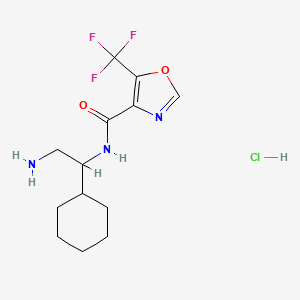
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2568338.png)

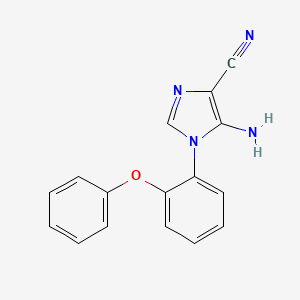
![7-(tert-butyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2568347.png)
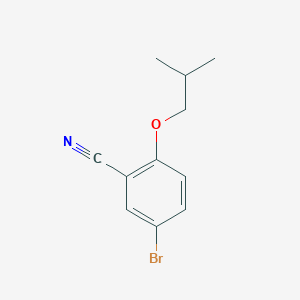
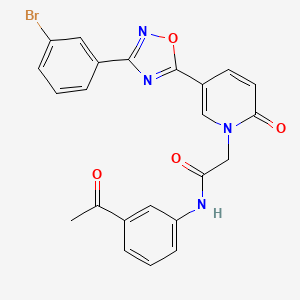
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide](/img/structure/B2568352.png)

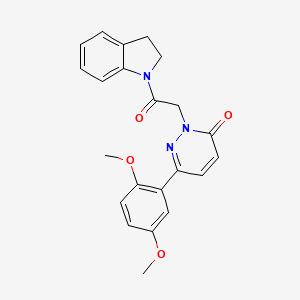
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2568355.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole](/img/structure/B2568356.png)